molecular formula C16H21F3N2O5S B8735257 4-(4-Trifluoromethoxy-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester

4-(4-Trifluoromethoxy-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B8735257
M. Wt: 410.4 g/mol
InChI Key: RZRFQSQZZQFTAH-UHFFFAOYSA-N
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Description

4-(4-Trifluoromethoxy-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C16H21F3N2O5S and its molecular weight is 410.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H21F3N2O5S

Molecular Weight

410.4 g/mol

IUPAC Name

tert-butyl 4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C16H21F3N2O5S/c1-15(2,3)26-14(22)20-8-10-21(11-9-20)27(23,24)13-6-4-12(5-7-13)25-16(17,18)19/h4-7H,8-11H2,1-3H3

InChI Key

RZRFQSQZZQFTAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of piperazine-1-carboxylic acid tert-butyl ester (521 mg, 2.8 mmol) in DCM (6 ml) was added NEt3 (547 μl, 3.92 mmol, 1.4 eq.) and 4-trifluoromethoxy-benzenesulfonyl chloride (880 mg, 3.36 mmol, 1.2 eq.). The reaction mixture was stirred at room temperature for 12 hrs. The excess of sulfonyl chloride was quenched by addition of trisamine resin (150 mg), and subsequent stirring for 2 hrs. The resin was then filtered off, and NaHCO3 sat (5 ml) was added. Filtration of the resulting mixture through hydrophobic catridge and subsequent removal of the solvent under reduced pressure afforded the desired 4-(4-trifluoromethoxy-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester in quantitative yield.
Quantity
521 mg
Type
reactant
Reaction Step One
Name
Quantity
547 μL
Type
reactant
Reaction Step One
Quantity
880 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1,1-dimethylethyl 1-piperazinecarboxylate (5 g, 19.19 mmol, supplier Aldrich), in DCM (80 mL), DIPEA (5.03 mL, 28.8 mmol) was added under argon atmosphere at room temperature then 4-[(trifluoromethyl)oxy]benzenesulfonyl chloride (2.326 mL, 19.19 mmol) was added at 0° C. then ice bath was removed and the reaction mixture was stirred for 3 hrs. The reaction mixture was partitioned between DCM (30 ml) and sodium bicarbonate (2×20 ml). The organic phase was washed with HCl (2×20 ml) and water (2×20 ml), then it was dried using phase separator and DCM was removed under vacuum to give the title compound (5.5 g) as a yellow viscous liquid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5.03 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2.326 mL
Type
reactant
Reaction Step Two

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